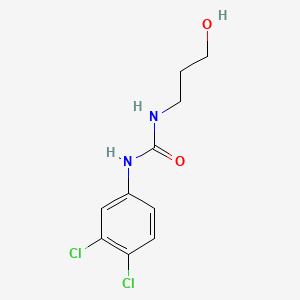
Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl and hydroxypropyl groups in its structure suggests potential biological activity and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanol in the presence of a base, followed by the addition of phosgene or a similar carbonylating agent to form the urea linkage. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Bases such as triethylamine or potassium carbonate to deprotonate the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a less chlorinated or dechlorinated product.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand or catalyst in organic synthesis.
Material Science: Incorporated into polymers or resins for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Used in studying biochemical pathways and interactions.
Medicine
Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Potential use as a herbicide or pesticide due to its biological activity.
Manufacturing: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may bind to hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(3,4-dichlorophenyl)-N’-(2-hydroxyethyl)-
- Urea, N-(3,4-dichlorophenyl)-N’-(4-hydroxybutyl)-
Uniqueness
The unique combination of the dichlorophenyl and hydroxypropyl groups in urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
87919-21-9 |
|---|---|
Fórmula molecular |
C10H12Cl2N2O2 |
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c11-8-3-2-7(6-9(8)12)14-10(16)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H2,13,14,16) |
Clave InChI |
XFKZYUOOMFMGLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NCCCO)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
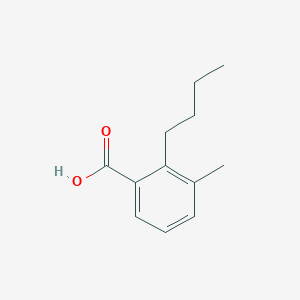
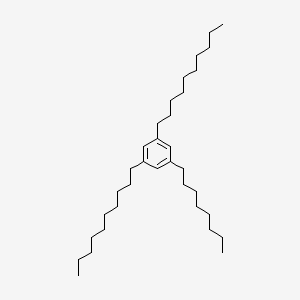
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
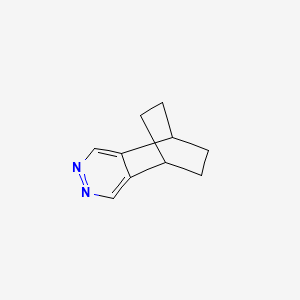


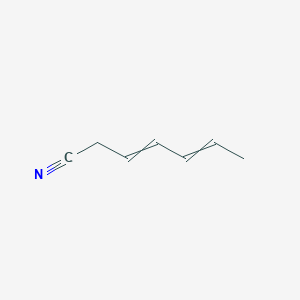
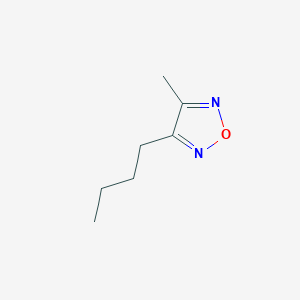
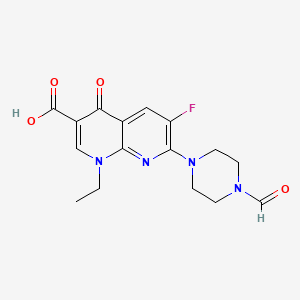
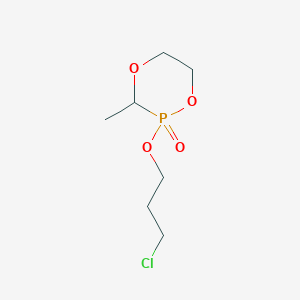
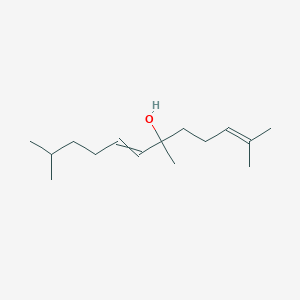
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
